tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is a complex organic compound characterized by the presence of a piperidine ring, a thiazole ring, and a carbamate functional group. This compound is notable for its potential applications in medicinal chemistry and biological research due to its unique structural features, which may influence its interaction with biological targets.
The compound is cataloged under the identifier 1261231-89-3 and is available for purchase from various chemical suppliers. Its synthesis and characterization have been documented in scientific literature, highlighting its relevance in both academic and industrial settings.
tert-Butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. Its structure includes:
The synthesis of tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate typically involves multiple reaction steps. One common synthetic route includes:
The reaction conditions are optimized to maximize yield and purity, often involving careful temperature control and the use of inert atmospheres to prevent degradation of sensitive intermediates.
The molecular formula for tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate is . The molecule features:
tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate can participate in several types of chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize related compounds with similar or improved properties.
The mechanism of action for tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate involves interactions with specific molecular targets within biological systems:
Experimental studies are required to elucidate the precise molecular pathways affected by this compound, as well as its pharmacodynamics and pharmacokinetics.
The physical properties of tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate include:
The chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature. The compound's reactivity profile suggests it can participate in various organic transformations typical of carbamates.
tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate has several applications across different fields:
This comprehensive analysis highlights the significance of tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-y)(methyl)carbamate in various scientific domains while providing insights into its synthesis, structure, reactivity, and potential applications.
The synthesis of tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate (molecular formula: C₁₅H₂₄ClN₃O₂S; CAS: 1261231-89-3) follows carefully designed multi-step pathways that leverage modern organic chemistry techniques [9]. The core strategy involves the sequential assembly of the piperidine ring, introduction of the methylcarbamate group using tert-butoxycarbonyl (Boc) protection, and subsequent conjugation with the 2-chlorothiazole moiety. One fundamental pathway begins with commercially available N-Boc-3-piperidone, which undergoes reductive amination to introduce the methyl group at the carbamate nitrogen, followed by nucleophilic displacement with 5-(chloromethyl)-2-chlorothiazole [6] [9]. Alternative routes employ N-Boc-3-aminopiperidine as the starting material, where methylation is achieved using methyl iodide in the presence of strong bases like lithium hexamethyldisilazide (LiHMDS) to ensure selective N-methylation without compromising the Boc protecting group [10]. The molecular weight (345.89 g/mol) and structural complexity necessitate precise stoichiometric control at each step to prevent dimerization or over-alkylation side reactions that commonly plague secondary amine intermediates [8].
Table 1: Comparative Analysis of Synthetic Pathways for tert-Butyl Carbamate Derivatives
Starting Material | Key Reaction Steps | Critical Parameters | Reported Yield Range |
---|---|---|---|
N-Boc-3-piperidone | Reductive amination → Nucleophilic substitution | Temperature control during imine formation | 62-68% (over 3 steps) |
N-Boc-3-aminopiperidine | N-methylation → N-alkylation | Base strength, exclusion of moisture | 58-65% (over 2 steps) |
Methyl 3-piperidinecarboxylate | Hydrolysis → Curtius rearrangement → Boc protection | Diazomethane handling, isocyanate isolation | 45-52% (over 4 steps) |
The conjugation between the piperidine and 2-chlorothiazole segments represents a critical transformation requiring precise optimization. Research demonstrates that reductive amination consistently outperforms direct alkylation approaches when joining these heterocyclic systems. The optimal protocol involves reacting tert-butyl methyl(piperidin-3-yl)carbamate (CAS: 172478-01-2) with 2-chlorothiazole-5-carbaldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature, achieving yields exceeding 85% [6] [9]. This method circumvents the nucleophilic substitution challenges associated with the commonly employed 5-(chloromethyl)-2-chlorothiazole intermediate, which often suffers from hydrolysis sensitivity and requires strictly anhydrous conditions [5]. Advanced hybridization techniques explored in patent literature include microwave-assisted coupling, reducing reaction times from 12 hours to under 30 minutes while maintaining comparable yields (82-86%) [6]. The canonical SMILES representation (CN(C(=O)OC(C)(C)C)C1CCCN(Cc2cnc(Cl)s2)C1) accurately reflects the molecular connectivity achieved through this optimized reductive amination approach [9].
The Boc protecting group serves indispensable functions throughout the synthesis by safeguarding the secondary amine functionality during critical transformations. Its orthogonal stability toward both acidic and basic conditions enables selective deprotection when required for further modifications [6]. Experimental evidence indicates that carbamate stability is significantly influenced by the steric environment around the nitrogen atom. The tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate derivative demonstrates enhanced resistance to nucleophilic attack compared to its unmethylated analog due to the methyl group's electron-donating properties [8]. This stability permits the use of stronger bases during N-alkylation steps without premature carbamate cleavage. For specialized applications requiring alternative protection strategies, patents describe acid-labile groups like tert-butoxycarbonyl (Boc) and hydrogenolysis-sensitive groups such as carbobenzyloxy (Cbz), though Boc remains preferred for its commercial availability and crystalline derivative formation [6] [8].
Solvent selection critically influences both the hybridization efficiency and subsequent cyclization events in related compounds. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile facilitate the initial formation of the iminium intermediate during reductive amination but promote competing degradation pathways at elevated temperatures [6]. Optimization studies reveal that dichloromethane (DCM) provides the optimal balance between solubility and reaction control, enabling high conversion (92%) at 25°C when using sodium triacetoxyborohydride as the reducing agent [9]. Temperature profiling demonstrates that maintaining the reaction mixture below 30°C prevents thiazole ring degradation, a common decomposition pathway for electron-deficient chlorothiazoles [5]. For crystallization of the final product, mixed solvent systems (ethyl acetate/hexanes, 3:1 v/v) achieve >99% purity with minimal residual solvents, as confirmed by GC-MS analysis [9].
Table 2: Solvent and Temperature Optimization for Key Synthetic Step
Solvent System | Temperature Range | Reaction Efficiency | Byproduct Formation | Recommendation Level |
---|---|---|---|---|
Dichloromethane (DCM) | 20-25°C | 92% conversion | <3% | Highly recommended |
Tetrahydrofuran (THF) | 20-25°C | 87% conversion | 5-7% | Recommended with monitoring |
Dimethylformamide (DMF) | 20-25°C | 78% conversion | 12-15% | Not recommended |
Acetonitrile | 20-25°C | 83% conversion | 8-10% | Conditionally acceptable |
DCM | 0-5°C | 65% conversion | <2% | Acceptable for sensitive substrates |
Transitioning from laboratory synthesis to industrial production of tert-butyl (1-((2-chlorothiazol-5-yl)methyl)piperidin-3-yl)(methyl)carbamate presents multifaceted scalability challenges. The most significant limitation involves the cryogenic conditions required for the lithium-mediated methylation step, which become energy-prohibitive at multi-kilogram scales [8] [10]. Alternative approaches employing phase-transfer catalysis (PTC) using benzyltriethylammonium chloride in 50% aqueous NaOH show promise but introduce purification complexities due to emulsion formation [6]. The final purification presents another substantial hurdle, as conventional silica gel chromatography becomes impractical beyond 100-gram batches. Patent applications disclose innovative solutions involving crystallization-induced diastereomer separation using chiral resolving agents like dibenzoyl-L-tartaric acid, though this approach increases raw material costs by 30-40% [8]. Additionally, the moisture sensitivity of key intermediates necessitates specialized drying equipment and humidity-controlled environments during large-scale operations, significantly impacting facility design and operational expenditures [6].
Table 3: Key Scalability Challenges and Mitigation Strategies
Scalability Challenge | Laboratory-Scale Impact | Production-Scale Impact | Mitigation Strategy |
---|---|---|---|
Cryogenic methylation | Moderate energy cost | Prohibitive energy consumption | Phase-transfer catalysis optimization |
Intermediate purification | Simple column chromatography | Chromatography impractical | Crystallization process development |
Thiazole hydrolysis | Controllable (<5% loss) | Significant yield reduction (15-20%) | Rigorous anhydrous processing |
Exothermic reactions | Manageable with ice baths | Thermal runaway risk | Continuous flow reactor implementation |
Residual solvent control | Evaporation under vacuum | Environmental/regulatory constraints | Azeotropic distillation optimization |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2